5-ethynyl-1,4-dimethyl-1H-pyrazole chemical structure and properties
5-ethynyl-1,4-dimethyl-1H-pyrazole chemical structure and properties
An In-Depth Technical Guide to 5-ethynyl-1,4-dimethyl-1H-pyrazole
Executive Summary: This guide provides a comprehensive technical overview of 5-ethynyl-1,4-dimethyl-1H-pyrazole, a key heterocyclic building block for research and development. We will delve into its chemical structure, physicochemical properties, and spectroscopic signature. Furthermore, this document details a robust synthetic pathway and explores the molecule's primary application in bioorthogonal chemistry, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry." Detailed experimental protocols are provided to enable researchers, scientists, and drug development professionals to effectively utilize this versatile compound in their discovery workflows.
Introduction: The Pyrazole Scaffold in Modern Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, present in a wide array of clinically approved drugs. The metabolic stability of the pyrazole ring, coupled with its capacity for diverse substitutions, makes it an ideal core for developing novel therapeutic agents targeting a range of diseases.
5-ethynyl-1,4-dimethyl-1H-pyrazole emerges as a particularly valuable derivative. It combines the proven biological relevance of the dimethyl-pyrazole core with the synthetic versatility of a terminal alkyne. This ethynyl group acts as a powerful chemical handle, enabling covalent modification through highly efficient and specific reactions, most notably "click chemistry."[1][2] This makes the molecule an essential tool for constructing complex molecular architectures, generating compound libraries for high-throughput screening, and developing targeted probes for chemical biology.
Molecular Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is paramount for its successful application in any experimental setting.
Chemical Structure
The structure of 5-ethynyl-1,4-dimethyl-1H-pyrazole is defined by a pyrazole ring methylated at the N1 and C4 positions, with an ethynyl substituent at the C5 position.
Caption: Chemical structure of 5-ethynyl-1,4-dimethyl-1H-pyrazole.
Physicochemical Data
The key properties of 5-ethynyl-1,4-dimethyl-1H-pyrazole are summarized below. This information is critical for determining appropriate solvents, storage conditions, and reaction parameters.
| Property | Value | Reference |
| CAS Number | 1865506-49-5 | |
| Molecular Formula | C₇H₈N₂ | |
| Molecular Weight | 120.15 g/mol | Calculated |
| Physical Form | Solid | |
| Purity | ≥97% | |
| InChI Key | KEFBVKDWUCNYAI-UHFFFAOYSA-N | |
| Storage Temperature | 2-8°C, Sealed in dry, well-ventilated area |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of the compound before its use in further applications. While experimental spectra for this specific compound are not widely published, a predicted profile based on established principles of spectroscopy and data from analogous structures provides a reliable reference.[3][4][5]
Predicted ¹H and ¹³C NMR Analysis
The following tables outline the expected chemical shifts for 5-ethynyl-1,4-dimethyl-1H-pyrazole in CDCl₃.[6][7]
Predicted ¹H NMR (CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.35 | Singlet | 1H | C3-H | Aromatic proton on the pyrazole ring, typically in the 7.0-7.7 ppm range. |
| ~3.70 | Singlet | 3H | N1-CH₃ | N-methyl group on a pyrazole ring. |
| ~3.10 | Singlet | 1H | ≡C-H | Terminal alkyne proton, characteristically found between 2.0-3.2 ppm.[8] |
| ~2.15 | Singlet | 3H | C4-CH₃ | C-methyl group on the electron-rich pyrazole ring. |
Predicted ¹³C NMR (CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~148.5 | C 5 (pyrazole) | Quaternary carbon attached to the ethynyl group and nitrogen. |
| ~140.0 | C 3 (pyrazole) | Carbon bearing the lone pyrazole proton. |
| ~115.0 | C 4 (pyrazole) | Quaternary carbon attached to the C4-methyl group. |
| ~82.0 | -C ≡CH | Sp-hybridized carbon attached to the pyrazole ring. |
| ~75.0 | -C≡C H | Terminal sp-hybridized carbon of the alkyne. |
| ~35.0 | N1-C H₃ | N-methyl carbon. |
| ~10.0 | C4-C H₃ | C-methyl carbon. |
Infrared (IR) Spectroscopy Highlights
Key diagnostic peaks in the IR spectrum would include:
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~3300 cm⁻¹ (sharp, strong): C-H stretch of the terminal alkyne.
-
~2110 cm⁻¹ (sharp, medium): C≡C stretch of the terminal alkyne.
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~2900-3000 cm⁻¹ (medium): C-H stretches of the methyl groups.
Synthesis and Chemical Reactivity
The synthesis of functionalized pyrazoles often requires a multi-step approach. For 5-ethynyl-1,4-dimethyl-1H-pyrazole, a highly effective and modular strategy involves the Sonogashira cross-coupling reaction.[9][10][11]
Recommended Synthetic Protocol via Sonogashira Coupling
The most logical synthetic route begins with a halogenated pyrazole precursor, which is then coupled with a protected alkyne. This approach offers high yields and functional group tolerance. The key precursor, 5-iodo-1,4-dimethyl-1H-pyrazole, can be synthesized from commercially available 1,4-dimethyl-1H-pyrazole via iodination.
Caption: Workflow for library synthesis using the target pyrazole in CuAAC.
Detailed Experimental Protocol: A Representative CuAAC Reaction
This protocol describes a general procedure for coupling 5-ethynyl-1,4-dimethyl-1H-pyrazole with a generic benzyl azide.
Objective: To synthesize 1-(benzyl)-4-(1,4-dimethyl-1H-pyrazol-5-yl)-1H-1,2,3-triazole.
Materials:
-
5-ethynyl-1,4-dimethyl-1H-pyrazole (1.0 eq, e.g., 120 mg, 1.0 mmol)
-
Benzyl azide (1.05 eq, e.g., 140 mg, 1.05 mmol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq, e.g., 12.5 mg, 0.05 mmol)
-
Sodium ascorbate (0.10 eq, e.g., 20 mg, 0.10 mmol)
-
Solvent: 1:1 mixture of tert-Butanol and Water (e.g., 10 mL)
Procedure:
-
Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 5-ethynyl-1,4-dimethyl-1H-pyrazole (120 mg, 1.0 mmol) and benzyl azide (140 mg, 1.05 mmol).
-
Solvent Addition: Add the t-BuOH/H₂O solvent mixture (10 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (20 mg, 0.10 mmol) in water (1 mL). In another vial, prepare a solution of CuSO₄·5H₂O (12.5 mg, 0.05 mmol) in water (1 mL).
-
Scientist's Note: Sodium ascorbate acts as a reducing agent, converting the Cu(II) salt to the active Cu(I) catalytic species in situ. Preparing fresh solutions is crucial for optimal catalytic activity.
-
-
Reaction Initiation: To the stirring solution of the pyrazole and azide, add the sodium ascorbate solution first, followed immediately by the copper sulfate solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% Ethyl Acetate in Hexanes), looking for the consumption of the starting materials.
-
Work-up: Once the reaction is complete, add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure triazole product.
Safety and Handling
As with any active chemical reagent, proper safety precautions are essential.
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood while wearing a lab coat, nitrile gloves, and safety glasses.
-
Chemical Hazards: Ethynyl-containing compounds can be high-energy and should be handled with care. Avoid exposure to skin and eyes. It is suspected of damaging fertility or the unborn child and may cause irritation to the skin, eyes, and respiratory system. [12]* Storage: Store the compound in a tightly sealed container in a refrigerator at 2-8°C, away from oxidizing agents. * Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
5-ethynyl-1,4-dimethyl-1H-pyrazole stands out as a high-value molecular building block. It synergistically combines the biologically relevant and chemically stable pyrazole core with the versatile and highly reactive terminal alkyne handle. Its primary application as a substrate in Sonogashira coupling and, more importantly, in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, positions it as an indispensable tool for medicinal chemists and chemical biologists. The straightforward protocols and predictable reactivity associated with this compound accelerate the discovery and development of novel chemical entities for a wide range of scientific applications.
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